molecular formula C13H10FN5O B2630175 3-(3-Fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 893932-56-4

3-(3-Fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2630175
CAS No.: 893932-56-4
M. Wt: 271.255
InChI Key: YOWBAKMJEGAXBL-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves bioisosteric replacements of the purine scaffold of the ligand roscovitine .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The X-ray diffraction data analysis indicated that a similar compound, “3-(4-fluoropheny)l-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one”, crystallized as a semi-solvate in the triclinic space group P –1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are complex and involve multiple steps . For instance, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves bioisosteric replacements of the purine scaffold of the ligand roscovitine .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For instance, the 1H-NMR spectra of a similar compound showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones : New derivatives were synthesized and evaluated for their antimicrobial activities. Among the tested compounds, some displayed excellent activity against various microorganisms except for specific resistant strains (Farghaly & Hassaneen, 2013).

Anticancer Applications

  • Synthesis and Antitumor Screening of Novel 3-Phenylthiazolo [4,5-d]pyrimidin-2-thione Derivatives : A series of derivatives were synthesized and selected for in vitro antitumor screening. Two compounds in particular showed significant antitumor activities against 60 human tumor cell lines (Becan & Wagner, 2008).

Cognitive Impairment Treatment

  • Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 : A set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized, leading to the identification of a clinical candidate, ITI-214, for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

Antimicrobial and Anticancer Activities

  • One-Pot Microwave Synthesis of Pyrimido[4,5- b ]quinoline : This study demonstrated an efficient one-pot synthesis method leading to compounds that exhibited anti-inflammatory and anticancer activities (Hafez, Al-Hussain, & El-Gazzar, 2016).

Structural and Spectroscopic Analysis

  • Synthesis, Crystal Structure, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT Calculations, and Antibacterial Activity : A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and characterized, showing antibacterial activity against several strains (Lahmidi et al., 2019).

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often related to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Future research on pyrimidine derivatives could focus on their synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

3-(3-fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O/c1-2-6-18-8-15-12-11(13(18)20)16-17-19(12)10-5-3-4-9(14)7-10/h2-5,7-8H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWBAKMJEGAXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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